molecular formula C26H25N3O4 B4776710 4-butyl-4-(3-nitrobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione

4-butyl-4-(3-nitrobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione

Cat. No. B4776710
M. Wt: 443.5 g/mol
InChI Key: WRVNPBBTMQTXBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-4-(3-nitrobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione, also known as BNPP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in research applications. BNPP is a pyrazolidinedione derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied. In

Mechanism of Action

The mechanism of action of 4-butyl-4-(3-nitrobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione is not fully understood, but it is believed to act as a DNA intercalator, which can lead to the inhibition of DNA replication and transcription. 4-butyl-4-(3-nitrobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione has also been shown to induce apoptosis in cancer cells, which may be due to its ability to generate reactive oxygen species.
Biochemical and Physiological Effects:
4-butyl-4-(3-nitrobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases. 4-butyl-4-(3-nitrobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-butyl-4-(3-nitrobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione is its ability to act as a fluorescent probe for the detection of metal ions, which can be useful in various lab experiments. However, one of the limitations of 4-butyl-4-(3-nitrobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 4-butyl-4-(3-nitrobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione, including its use in the development of new drugs for the treatment of cancer and other diseases. 4-butyl-4-(3-nitrobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione may also have potential applications in the development of new materials, such as magnetic materials and catalysts. Further research is needed to fully understand the mechanism of action of 4-butyl-4-(3-nitrobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione and its potential applications in various fields.
Conclusion:
In conclusion, 4-butyl-4-(3-nitrobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential use in research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been extensively studied. Further research is needed to fully understand the potential of 4-butyl-4-(3-nitrobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione in various fields.

Scientific Research Applications

4-butyl-4-(3-nitrobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione has been used in various research applications, including its use as a fluorescent probe for the detection of metal ions. It has also been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and magnetic materials. 4-butyl-4-(3-nitrobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione has also been studied for its potential use in the development of new drugs for the treatment of cancer and other diseases.

properties

IUPAC Name

4-butyl-4-[(3-nitrophenyl)methyl]-1,2-diphenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c1-2-3-17-26(19-20-11-10-16-23(18-20)29(32)33)24(30)27(21-12-6-4-7-13-21)28(25(26)31)22-14-8-5-9-15-22/h4-16,18H,2-3,17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVNPBBTMQTXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butyl-4-(3-nitrobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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